molecular formula C13H14F3NO2 B597425 2-T-Butyl-3-hydroxy-4-trifluoromethylisoindolin-1-one CAS No. 1242336-58-8

2-T-Butyl-3-hydroxy-4-trifluoromethylisoindolin-1-one

Cat. No.: B597425
CAS No.: 1242336-58-8
M. Wt: 273.255
InChI Key: QBZSZZYWZDKTGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-T-Butyl-3-hydroxy-4-trifluoromethylisoindolin-1-one is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of a trifluoromethyl group, a hydroxyl group, and a t-butyl group attached to an isoindolinone core. This compound is of interest due to its potential use in medicinal chemistry and material science .

Preparation Methods

The synthesis of 2-T-Butyl-3-hydroxy-4-trifluoromethylisoindolin-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoindolinone Core: This can be achieved through the cyclization of an appropriate precursor, such as an ortho-substituted benzamide.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

    Addition of the T-Butyl Group: The t-butyl group can be introduced via alkylation reactions using t-butyl halides in the presence of a strong base.

    Hydroxylation: The hydroxyl group is typically introduced through selective oxidation reactions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

2-T-Butyl-3-hydroxy-4-trifluoromethylisoindolin-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .

Scientific Research Applications

2-T-Butyl-3-hydroxy-4-trifluoromethylisoindolin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-T-Butyl-3-hydroxy-4-trifluoromethylisoindolin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxyl group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 2-T-Butyl-3-hydroxy-4-trifluoromethylisoindolin-1-one include:

The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical stability and biological activity compared to its analogs .

Properties

IUPAC Name

2-tert-butyl-3-hydroxy-4-(trifluoromethyl)-3H-isoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO2/c1-12(2,3)17-10(18)7-5-4-6-8(13(14,15)16)9(7)11(17)19/h4-6,11,19H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBZSZZYWZDKTGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(C2=C(C1=O)C=CC=C2C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90682137
Record name 2-tert-Butyl-3-hydroxy-4-(trifluoromethyl)-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242336-58-8
Record name 2-(1,1-Dimethylethyl)-2,3-dihydro-3-hydroxy-4-(trifluoromethyl)-1H-isoindol-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1242336-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-tert-Butyl-3-hydroxy-4-(trifluoromethyl)-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.